REACTION_CXSMILES
|
C([O:8][C:9]1[C:10](=[O:17])[N:11]([CH3:16])[CH:12]=[C:13](Br)[CH:14]=1)C1C=CC=CC=1.[Cl:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:20]=1B(O)O.C([O-])([O-])=O.[Cs+].[Cs+].[H][H]>C1COCC1.ClCCl.[Pd+2].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Pd]>[Cl:18][C:19]1[CH:20]=[C:21]([Cl:25])[CH:22]=[CH:23][C:24]=1[C:13]1[CH:14]=[C:9]([OH:8])[C:10](=[O:17])[N:11]([CH3:16])[CH:12]=1 |f:2.3.4,7.8.9.10.11|
|
Name
|
0.045
|
Quantity
|
0.15 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(N(C=C(C1)Br)C)=O
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)B(O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.006 g
|
Type
|
catalyst
|
Smiles
|
ClCCl.[Pd+2].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
Cs2CO3
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.02 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was microwaved to 160° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was re-dissolved in MeOH
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by automated mass-guided HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=1C=C(C(N(C1)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.045 g | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |